![molecular formula C11H17N3O3S2 B2432242 Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-71-4](/img/structure/B2432242.png)
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Derivatives
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate and its derivatives have been synthesized for various scientific applications. For instance, El-Sayed et al. (2015) explored the synthesis of heterocyclic compounds derived from 2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which led to the development of compounds with different heterocyclic rings such as coumarin, pyrazole, thiazole, and others. These compounds showed potential as nonionic surface active agents with antimicrobial activities (El-Sayed, Shaldom, & Al Mazrouee, 2015).
Cytotoxic Agents
In the field of cancer research, Almasirad et al. (2016) designed and synthesized a series of 1,3,4-thiadiazole derivatives as potential cytotoxic agents. They evaluated these compounds against various human tumor cell lines, finding that some derivatives exhibited significant inhibitory effects, suggesting their potential in cancer treatment (Almasirad et al., 2016).
α-Glucosidase Inhibitors
Saeedi et al. (2020) focused on the development of α-glucosidase inhibitors, a key target in the treatment of type 2 diabetes. They synthesized a series of 5-arylisoxazole-1,3,4-thiadiazole hybrids, demonstrating that these compounds possess significant α-glucosidase inhibitory activity. This study highlights the potential of these derivatives in anti-diabetic drug discovery (Saeedi et al., 2020).
Glutaminase Inhibitors
Research by Shukla et al. (2012) involved the synthesis and pharmacological evaluation of BPTES analogs, including compounds related to Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate, as glutaminase inhibitors. These compounds showed promise in inhibiting the growth of certain cancer cells, indicating their potential in cancer therapy (Shukla et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate is the urease enzyme . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . It plays a critical role in the survival of certain bacteria such as Helicobacter pylori .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . This inhibition disrupts the conversion of urea to ammonia, a process that is essential for the survival of certain bacteria
Biochemical Pathways
The inhibition of the urease enzyme disrupts the urea cycle, leading to a decrease in the production of ammonia . This disruption affects the pH regulation within bacterial cells, which is critical for their survival .
Pharmacokinetics
One of the analogs of this compound exhibited better solubility relative to a similar compound, bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (bptes), suggesting potential improvements in bioavailability .
Result of Action
The inhibition of the urease enzyme by Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate leads to a decrease in the production of ammonia, disrupting the survival mechanisms of certain bacteria . In addition, a related compound showed cytotoxic activity against SKOV-3 cells, suggesting that it may induce apoptosis .
Propiedades
IUPAC Name |
ethyl 2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-3-5-6-8(15)12-10-13-14-11(19-10)18-7-9(16)17-4-2/h3-7H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDCLKCIFQATOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.